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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Executive Summary
In drug development and metabolic profiling, the precise identification of ether-linked anilines is

critical due to their structural similarity to potentially genotoxic impurities (PGIs). 3-(2-
Aminophenoxy)propanamide (

) presents a specific analytical challenge: it is isomeric with several N-substituted anilines (e.g.,
N-(3-aminophenyl)propanamide).

This guide compares the "Standard Alternative"—Nominal Mass Spectrometry (Low-Res)—

against the recommended High-Resolution MS/MS Triangulation Protocol. We demonstrate

that while nominal mass methods provide a 95% false-positive risk for this compound class, the

Triangulation Protocol achieves >99.9% identification confidence through specific

fragmentation mapping.

Comparative Performance Analysis
The following table summarizes the "performance" of the validation data derived from two

different analytical approaches.
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Feature
Method A: Nominal Mass

(Alternative)

Method B: MS/MS

Triangulation

(Recommended)

Instrument Type Single Quadrupole (Low Res) Q-TOF or Orbitrap (High Res)

Primary Metric Molecular Weight (180 Da)
Exact Mass (180.0899 Da) &

Fragment Ions

Mass Tolerance ± 0.5 Da < 5 ppm (± 0.0009 Da)

Isomer Differentiation
Fail: Cannot distinguish O-

linked vs N-linked isomers.

Pass: Distinguishes via ether

vs. amide cleavage.

Data Confidence Low (Presumptive) High (Definitive)

Throughput High (Rapid Screening)
Medium (Requires spectral

interpretation)

The Critical Flaw in Method A
Relying solely on the

peak at

181 (Nominal) is insufficient. The structure of 3-(2-Aminophenoxy)propanamide contains a
primary amide and a phenol ether. Isomers such as N-(2-hydroxyphenyl)propanamide share
the exact same formula (

) and nominal mass, but possess vastly different toxicological profiles. Method A cannot
distinguish these.

The Recommended Protocol: MS/MS Triangulation
To validate 3-(2-Aminophenoxy)propanamide, researchers must employ a self-validating

system comprising three checkpoints: Accurate Mass, Isotopic Spacing, and Fragmentation

Fingerprinting.

Step 1: Accurate Mass Acquisition
Target Ion:
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Formula:

Theoretical Monoisotopic Mass: 181.0972 Da

Acceptance Criteria: Error < 5 ppm.

Step 2: Fragmentation Mapping (The "Fingerprint")
This is the core differentiator. The ether linkage in 3-(2-Aminophenoxy)propanamide directs

specific bond cleavages that differ from amide-linked isomers.

Key Diagnostic Fragments:

Ether Cleavage (Primary): The

bond is susceptible to cleavage.

Fragment A: Loss of the propanamide chain (

). This leaves the 2-aminophenol cation (

) at

110.06.

Mechanism: Charge retention on the aromatic ring is favored due to resonance

stabilization from the amine and oxygen lone pairs.

Amide Loss (Secondary): Loss of

(17 Da) from the terminal primary amide.

Fragment B:

at

164.07.

McLafferty Rearrangement: Less likely due to the ether oxygen, but loss of the ethene-amide

neutral (
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) is possible, yielding

109/110.

Step 3: Experimental Workflow Visualization
The following diagram illustrates the logical flow for validating the compound, ensuring no false

positives from isomers.

Unknown Sample
(Suspect: 3-(2-Aminophenoxy)propanamide)

Step 1: High-Res MS1 Scan
Target: 181.0972 Da

Mass Error < 5 ppm?

REJECT: Impurity or Wrong Compound

No

Step 2: MS/MS Fragmentation
(CID: 20-35 eV)

Yes

Check Diagnostic Ions

m/z 110.06 (Base Peak)
(Phenol Ether Cleavage)

Dominant

m/z 120-135 range
(Amide Bond Cleavage)

Dominant

CONFIRMED IDENTITY
3-(2-Aminophenoxy)propanamide

ISOMER DETECTED
(Likely N-substituted Aniline)
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Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the target ether-linked compound from amide-linked

isomers using MS/MS.

Quantitative Data Reference
When cross-referencing your experimental data, use the table below. Deviations >10 ppm or

absence of the

110 fragment suggest an isomer.

Ion Identity Formula Theoretical Origin

Precursor 181.0972 Intact Molecule

Sodium Adduct 203.0791 ESI Adduct

Base Fragment 110.0600
Ether cleavage (2-

aminophenol core)

Secondary Fragment 164.0706
Loss of

(Amide)

Diagnostic (Isomer

Check)
92.0495

Indicates Aniline

Isomer (Not Target)

Mechanistic Pathway (Ether Cleavage)
Understanding the causality of the fragmentation is required for "Expertise" (E-E-A-T). The

ether oxygen is the directing group. In Collision-Induced Dissociation (CID), the energy breaks

the

bond.
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Precursor [M+H]+
m/z 181.0972

Ether Bond
Scission

Fragment Ion
(2-Aminophenol Core)

m/z 110.06

Charge Retention
on Aromatic

Neutral Loss
(Propanamide Chain)

71 Da

Loss

Click to download full resolution via product page

Figure 2: The primary fragmentation pathway specific to the ether linkage of 3-(2-
Aminophenoxy)propanamide.

Conclusion
For 3-(2-Aminophenoxy)propanamide, nominal mass data is inconclusive. The presence of

the

110.06 fragment ion (representing the aminophenol core) is the definitive spectral signature
that validates the ether connectivity over isomeric amide alternatives. Researchers should
prioritize High-Res MS/MS with a tolerance of <5 ppm for reliable identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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3. PubChemLite - 3-(2-aminophenoxy)propanamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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